molecular formula C13H14N4 B12350082 2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine

2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine

Cat. No.: B12350082
M. Wt: 226.28 g/mol
InChI Key: KEDMJYPUYJVSHS-UHFFFAOYSA-N
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Description

2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyrazolidine ring fused with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine typically involves the reaction of 2-pyridylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine is unique due to its fused pyrazolidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(5-pyridin-2-ylpyrazolidin-3-yl)pyridine

InChI

InChI=1S/C13H14N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-8,12-13,16-17H,9H2

InChI Key

KEDMJYPUYJVSHS-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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